molecular formula C17H15N3O5S B2783083 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide CAS No. 895447-01-5

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

Cat. No. B2783083
CAS RN: 895447-01-5
M. Wt: 373.38
InChI Key: LBKALIQCNUKZKX-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a nitrobenzamide group .

Scientific Research Applications

Antitumor Activity

Compounds similar to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide have been explored for their antitumor properties. For instance, thiazolides, a novel class of anti-infectious agents, have shown the ability to induce cell death in colon carcinoma cell lines. This indicates their potential as molecular targets in both intestinal pathogens and colon cancer cells, highlighting a structure-function relationship critical for apoptosis induction in colorectal tumor cells (Brockmann et al., 2014).

Hypoxia-Selective Cytotoxicity

The synthesis of regioisomers of novel hypoxia-selective cytotoxins has been researched, focusing on their cytotoxicity under hypoxic conditions, which is relevant for targeting tumor cells in low-oxygen environments. Such studies contribute to the understanding of how nitro group positioning affects cytotoxic activity and hypoxic selectivity, providing a basis for the design of more effective cancer therapies (Palmer et al., 1996).

Synthesis of Heterocyclic Derivatives

Research into the synthesis of quinazolino-1,3-benzothiazine derivatives and related heterocyclic compounds offers insights into novel organic syntheses that could have various pharmaceutical applications. Such studies involve complex reactions that yield new molecular structures with potential biological activity (Szabo et al., 1992).

Electrophilic Substitution Reactions

Investigations into the reactions of N-(2,5-dimethoxyaryl)thiobenzamides explore the chemical properties and reactivity of these compounds, contributing to the broader understanding of electrophilic substitution reactions in organic chemistry. Such research provides foundational knowledge that can lead to the development of new chemical entities (Jackson et al., 2000).

Molecular Design for Photovoltaic Applications

The design of unsymmetrical squaraine dyes related to benzothiazole derivatives demonstrates their potential in harvesting near-IR light for dye-sensitized solar cells. This research combines organic synthesis with photovoltaic application, highlighting the versatility of benzothiazole-based compounds in materials science (Kim et al., 2010).

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide is not specified in the available resources. Its effects would depend on its specific applications, which are not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-4-6-11(7-5-10)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKALIQCNUKZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

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